Methyl 2-amino-5-chlorobenzoate

Process Chemistry Synthetic Methodology Reaction Optimization

Analytical labs developing Tolvaptan ANDA methods require a characterized Impurity 57 reference standard. This methyl ester is the definitive form-structurally distinct from the free acid (mp ~204-209°C) or other alkyl esters that alter reaction kinetics and impurity profiles. • Designated Tolvaptan Impurity 57: supplied with full COA, MS, NMR, and HPLC characterization for ANDA/DMF regulatory submission • Fragment Fr12530 for FBDD: balanced properties and functional handles for hit-to-lead optimization via linking, growing, or merging • Validated synthetic route: 80% yield, >99.5% purity benchmark from methyl anthranilate

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 5202-89-1
Cat. No. B046927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-chlorobenzoate
CAS5202-89-1
Synonyms5-Chloro-anthranilic Acid Methyl Ester;  2-Amino-5-chlorobenzoic Acid Methyl Ester;  5-Chloroanthranilic Acid Methyl Ester;  Methyl 5-Chloroanthranilate
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)N
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
InChIKeyIGHVUURTQGBABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1): Core Identity and Sourcing Baseline


Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1, MFCD00007837) is a 5-chloro-substituted anthranilic acid methyl ester [1]. It is a small-molecule fragment with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol [1]. The compound is most commonly encountered as a cream to beige-brown crystalline powder with a melting point of 66-68 °C [2]. It is commercially available from major chemical suppliers in purities ranging from 95% to 99.5%, serving as a key building block in medicinal chemistry and as a pharmaceutical intermediate [2].

Why Methyl 2-amino-5-chlorobenzoate Cannot Be Interchanged with Other 2-Amino-5-chlorobenzoate Esters or Acids


In pharmaceutical synthesis and analytical method development, the substitution of Methyl 2-amino-5-chlorobenzoate with its close analogs—such as the free acid (2-amino-5-chlorobenzoic acid), other alkyl esters (ethyl, butyl), or regioisomers (2-amino-3,5-dichlorobenzoate)—introduces unacceptable risk. The methyl ester is a specific impurity in the synthesis of Tolvaptan and is required as a characterized reference standard for regulatory filings [1]. The free acid, with its high melting point (~204-209 °C) and different solubility profile, alters reaction kinetics and purification outcomes . Other esters introduce different steric and electronic properties, impacting downstream reaction yields and impurity profiles. The following quantitative evidence delineates precisely where Methyl 2-amino-5-chlorobenzoate provides verifiable differentiation that dictates its selection.

Quantitative Differentiation Guide for Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1)


Synthetic Efficiency: Optimized 5-Chlorination of Methyl Anthranilate Yields 99.5% Purity and 80% Yield

A direct 5-chlorination route from methyl anthranilate, using Cl2 and HCl in acetic acid, achieves a 99.5% product purity and an 80% isolated yield after a straightforward workup [1]. This route is distinguished by its simplicity and high efficiency, avoiding the multi-step protection/deprotection sequences or expensive starting materials often required for other 2-amino-5-chlorobenzoate derivatives.

Process Chemistry Synthetic Methodology Reaction Optimization

Regulatory Identity: Required Tolvaptan Impurity Standard (Impurity 57)

Methyl 2-amino-5-chlorobenzoate is officially designated as Tolvaptan Impurity 57 [1]. It is a known and controlled process-related impurity in the synthesis of the blockbuster drug Tolvaptan. Consequently, it is manufactured and supplied with full characterization data (COA, HPLC, NMR, MS) compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDAs) and method validation (AMV) [1].

Pharmaceutical Analysis Regulatory Science Impurity Profiling

Crystal Structure: Planarity and Specific Hydrogen-Bonding Network Confirmed by X-Ray Diffraction

Single-crystal X-ray diffraction reveals that Methyl 2-amino-5-chlorobenzoate adopts an almost planar conformation (r.m.s. deviation of 0.0410 Å for non-hydrogen atoms) and forms stable intermolecular N-H···O hydrogen-bonded chains along the b-axis [1]. This precise atomic-level structure has been elucidated and published in the crystallographic literature . This structural definition is critical for understanding its solid-state properties, which can differ significantly from other esters.

Solid State Chemistry Crystallography Material Properties

Fragment-Based Drug Discovery: A Defined and Readily Available Fragment (Fr12530)

Methyl 2-amino-5-chlorobenzoate is recognized and cataloged as a privileged fragment (e.g., TargetMol Fr12530) for fragment-based drug discovery (FBDD) and scaffold modification [1]. Its small size (MW 185.61), balanced lipophilicity, and presence of multiple functional handles (ester, amine, aromatic chloride) make it an ideal starting point for molecular linking and expansion. This places it in a distinct category from larger, more complex intermediates.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

Recommended Application Scenarios for Methyl 2-amino-5-chlorobenzoate Based on Verifiable Evidence


Pharmaceutical Analytical R&D: Development and Validation of Tolvaptan Impurity Methods

This compound is the definitive choice for analytical chemists developing and validating HPLC or UPLC methods for Tolvaptan drug substance and drug product. Its designation as Tolvaptan Impurity 57 means it is the required standard for identifying, quantifying, and controlling this specific process impurity [1]. Procuring a batch with full characterization data (COA, MS, NMR, HPLC) is mandatory for regulatory submission (ANDA, DMF) [1].

Medicinal Chemistry: Fragment-Based Lead Generation and Scaffold Diversification

As a cataloged fragment molecule (Fr12530), it is an ideal starting point for fragment-based drug discovery programs [1]. Its balanced properties and functional handles allow for efficient hit-to-lead optimization via molecular linking, growing, or merging strategies. Researchers can use it to explore new chemical space around the 2-amino-5-chlorobenzoate core, a privileged scaffold in medicinal chemistry.

Process Chemistry: Reliable Synthesis of Key Intermediates

For process chemists, the validated and optimized synthetic route directly from methyl anthranilate offers a robust, scalable, and cost-effective method to produce this key building block [1]. The reported 80% yield and >99.5% purity are critical benchmarks for evaluating and developing in-house manufacturing processes for larger-scale synthesis of more complex drug candidates, such as benzazepinone derivatives [2].

Solid-State Chemistry: Pre-formulation Studies and Crystal Engineering

Solid-state chemists and formulators can rely on the published, high-resolution single-crystal structure for pre-formulation development [1]. The detailed understanding of its crystal packing, hydrogen-bonding network, and molecular planarity provides a solid foundation for predicting its stability, solubility, and mechanical properties, which is essential for developing a robust drug product formulation.

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